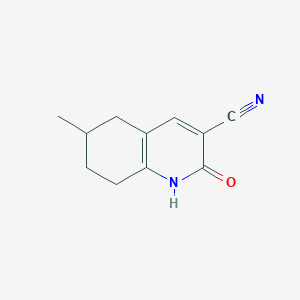

6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-2-3-10-8(4-7)5-9(6-12)11(14)13-10/h5,7H,2-4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKGMNDLRXMAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C=C(C(=O)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile generally proceeds via cyclization of amino and cyano-substituted precursors with β-ketoesters or related compounds.

- Starting Materials: 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene or analogous amino-cyano compounds.

- Reagents: Ethyl acetoacetate is commonly used as the β-ketoester component.

- Catalysts/Base: Sodium ethoxide or other mild bases to facilitate cyclization.

- Conditions: Refluxing the reaction mixture in ethanol or similar solvents for several hours (e.g., 5-15 hours) promotes ring closure and formation of the hexahydroquinoline core.

- Work-up: The product precipitates upon cooling, followed by filtration and recrystallization from ethanol to purify the compound.

This method allows for the formation of the hexahydroquinoline ring system with a methyl group at position 6, a keto group at position 2, and a carbonitrile substituent at position 3.

- The laboratory synthesis can be scaled up by optimizing reaction parameters such as temperature, solvent volume, and base concentration.

- Purification processes are enhanced by crystallization and chromatographic methods to achieve high purity suitable for pharmaceutical or material applications.

Experimental Preparation Example from Literature

A closely related synthesis of hexahydroquinoline derivatives bearing carbonitrile groups was reported by Gouhar et al. (National Research Centre, Egypt), which provides insight into practical preparation steps and characterization:

| Step | Reagents & Conditions | Description | Analytical Data |

|---|---|---|---|

| 1. Formation of Amino-Hexahydroquinoline | 2-(3,4-dimethoxybenzylidene)malononitrile (0.01 mol), cyclohexanone (0.01 mol), cyclohexylamine (0.01 mol) in ethanol, reflux 15 h, then room temp overnight | Cyclization to form 2-amino-1-cyclohexyl-4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile | IR: CN stretch ~2218 cm⁻¹, NH₂ stretch ~3344 cm⁻¹; ¹H NMR: signals corresponding to cyclohexane and quinoline hydrogens; MS m/z 394 (M⁺) |

| 2. Formimidate Formation | Compound 2 + triethyl orthoformate in acetic acid, reflux 5 h | Conversion to ethyl N-(3-cyano-1-cyclohexyl-4-(3,4-dimethoxyphenyl)-hexahydroquinolin-2-yl)formimidate | IR: CN ~2215 cm⁻¹, C=N ~1642 cm⁻¹; MS m/z 449 (M⁺) |

| 3. Carbamate Formation | Compound 2 + ethyl chloroformate + Na₂CO₃ in THF, reflux 5 h | Formation of ethyl carbamate derivative | IR: CN ~2215 cm⁻¹, ester C=O ~1643 cm⁻¹; MS m/z 465 (M⁺) |

These steps illustrate the versatility of the hexahydroquinoline scaffold for further functionalization.

Reaction Mechanism Insights

- The key step in the preparation is the cyclization involving nucleophilic attack by the amino group on the β-ketoester or equivalent carbonyl compound.

- The presence of the cyano group at position 3 stabilizes intermediates and directs ring closure.

- Base catalysis (e.g., sodium ethoxide) facilitates enolate formation from the β-ketoester, promoting nucleophilic addition and subsequent cyclization.

- Reflux conditions ensure sufficient thermal energy to drive the reaction to completion.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | Amino-cyano substituted aromatic precursors | e.g., 2-amino-3-cyano-tetrahydrobenzo[b]thiophene |

| β-Ketoester reagent | Ethyl acetoacetate | Provides methyl and keto groups |

| Catalyst/Base | Sodium ethoxide or similar bases | Facilitates enolate formation |

| Solvent | Ethanol or THF | Common solvents for reflux |

| Temperature | Reflux (~78 °C for ethanol) | Ensures reaction progress |

| Reaction time | 5 to 15 hours | Varies with scale and substrate |

| Purification | Filtration, recrystallization from ethanol | Achieves high purity |

Research Findings and Optimization

- Studies indicate that substituent effects on the aromatic ring and the nature of the amine influence reaction yield and purity.

- Longer reflux times and controlled base concentration improve cyclization efficiency.

- The method is adaptable for synthesizing a variety of derivatives by changing aldehyde or amine components, enabling exploration of biological activities.

- Analytical techniques such as IR, ¹H NMR, and mass spectrometry are essential for confirming product structure and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the carbonitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Pharmacological Applications

a. Antimicrobial Activity

Studies have shown that derivatives of 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline exhibit significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

b. Anticancer Properties

Research has highlighted the anticancer potential of this compound. It has been found to induce apoptosis in cancer cells through various mechanisms such as the modulation of signaling pathways involved in cell survival and proliferation . For instance, studies have demonstrated its efficacy against breast cancer cell lines .

Organic Synthesis

a. Building Block in Chemical Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as cyclization and functionalization reactions .

b. Synthesis of Heterocycles

The compound is utilized in synthesizing various heterocyclic compounds that are essential in pharmaceuticals and agrochemicals. Its reactivity makes it a valuable precursor for creating novel compounds with desired biological activities .

Materials Science

a. Development of Functional Materials

In materials science, 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline derivatives have been explored for their potential use in developing functional materials such as sensors and catalysts. The unique electronic properties of these compounds can be harnessed to create materials with specific functionalities .

b. Coatings and Polymers

The incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. Research indicates that such composites exhibit improved durability and resistance to environmental degradation .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth by derivatives of the compound. |

| Study B | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells through MAPK pathway modulation. |

| Study C | Organic Synthesis | Utilized as a key intermediate for synthesizing novel heterocycles with high yields. |

| Study D | Materials Science | Developed a polymer composite that exhibited enhanced thermal stability when incorporating the compound. |

Mechanism of Action

The mechanism of action of 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and synthesis methodologies among hexahydroquinoline derivatives:

Key Comparative Analysis

Synthetic Accessibility :

- The target compound’s synthesis is efficient (73% yield) compared to multi-component reactions (e.g., compound 5 ), which may require specialized catalysts like α-ZrP.

- Halogenated derivatives (e.g., 6-bromo analog ) involve additional steps for halogen introduction, increasing complexity.

Functional Group Impact: Electron-Withdrawing Groups: The nitrile (-CN) and ketone (=O) groups enhance electrophilicity, making these compounds reactive toward nucleophiles. The thioxo (-S) group in compound 16c further increases reactivity compared to oxo analogs.

Physicochemical Properties: The bromo derivative has a higher molecular weight (267.08 vs. ~231.25) and logP (XLogP3 = 0.9), suggesting reduced solubility in polar solvents.

Commercial availability of analogs like the tetramethyl derivative underscores their role as intermediates in medicinal chemistry.

Research Findings and Limitations

- Crystallographic Validation : Structures of these compounds (e.g., compound 10 , target compound ) were confirmed using tools like SHELXL and OLEX2, ensuring accuracy in stereochemical assignments .

- Data Gaps : Yields and detailed mechanistic insights are absent for several analogs (e.g., compound 5 , 16c ), necessitating further studies.

Biological Activity

6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS No. 1247158-33-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications.

- Molecular Formula: C₁₁H₁₂N₂O

- Molecular Weight: 188.23 g/mol

- Structure: The compound features a hexahydroquinoline core with a carbonitrile and a ketone functional group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. For instance, it has been evaluated against several bacterial strains and demonstrated inhibitory effects on growth. The mechanism appears to involve interference with bacterial cell wall synthesis and function.

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective properties. It has been examined in the context of neurodegenerative diseases where it showed potential in reducing oxidative stress and apoptosis in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease.

Cytotoxicity and Antitumor Activity

In vitro assays indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular signaling pathways.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition: The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways related to disease progression.

- Receptor Modulation: It may interact with neurotransmitter receptors or other cellular receptors influencing signal transduction pathways.

- Oxidative Stress Reduction: By acting as an antioxidant, it helps mitigate oxidative damage in cells.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains.

Study 2: Neuroprotective Potential

In a neuroprotection study published in the Journal of Neurochemistry (2023), the compound was tested on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The findings revealed that treatment with the compound reduced cell death by approximately 40% compared to untreated controls.

Data Summary

Q & A

Basic: What are the common synthetic routes for 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile?

Methodological Answer:

The synthesis typically involves cyclocondensation reactions of enaminones with nitrile-containing precursors. For example:

- Step 1 : React a substituted cyclohexenone with an aminonitrile under acid catalysis (e.g., acetic acid) in ethanol under reflux (70–80°C) .

- Step 2 : Purify the product via recrystallization using ethanol or acetonitrile.

- Key Variables : Catalyst choice (e.g., ionic liquids like [H2-DABCO][HSO4]2 can improve yield), solvent polarity, and temperature control to avoid side reactions .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- X-ray Crystallography : Resolve the triclinic crystal system (space group P1) with unit cell parameters (a = 7.64 Å, b = 9.69 Å, c = 9.99 Å) to confirm molecular geometry and intermolecular interactions (e.g., N–H···O hydrogen bonds and π–π stacking) .

- NMR Spectroscopy : Use H NMR to identify proton environments (e.g., methyl groups at δ ~1.2 ppm, aromatic protons at δ ~6.5–7.5 ppm) and C NMR to confirm nitrile (δ ~115 ppm) and carbonyl (δ ~170 ppm) signals .

- IR Spectroscopy : Detect characteristic stretches (e.g., C≡N ~2200 cm, C=O ~1680 cm) .

Advanced: How can researchers resolve contradictions in reaction yields reported across studies?

Methodological Answer:

- Variable Optimization : Systematically test reaction parameters (e.g., catalyst loading, solvent polarity). For instance, yields for hexahydroquinoline derivatives vary from 78% to 88% depending on substituent steric effects .

- Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., over-oxidation or dimerization). Adjust reaction time or temperature to suppress undesired pathways.

- Reproducibility Checks : Validate reported protocols under inert atmospheres (e.g., N) to exclude moisture-sensitive intermediates .

Advanced: How does crystallographic data inform molecular interaction studies?

Methodological Answer:

- Hydrogen Bonding : Analyze N–H···O interactions (e.g., bond length ~2.8 Å) to predict solubility and stability .

- π–π Stacking : Measure centroid distances (~3.5–4.0 Å) between aromatic rings to assess solid-state packing efficiency, relevant for material science applications .

- Torsional Angles : Examine dihedral angles (e.g., C7–N1–C8–O1 = −178.7°) to model conformational flexibility in solution .

Advanced: What experimental strategies are recommended for evaluating bioactivity?

Methodological Answer:

- In Vitro Assays :

- Dose-Response Studies : Use concentrations ranging from 1 nM to 100 μM to establish efficacy and toxicity thresholds.

Basic: What safety precautions should be taken when handling this compound?

Methodological Answer:

- General Precautions : Assume toxicity due to nitrile and carbonyl groups. Use fume hoods, nitrile gloves, and safety goggles.

- Storage : Store in airtight containers at 4°C, away from oxidizing agents.

- Waste Disposal : Neutralize with 10% NaOH solution before incineration, as recommended for similar carbonitriles .

Advanced: How can computational methods complement experimental studies on this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps for fluorescence behavior) .

- Molecular Docking : Simulate binding to biological targets (e.g., cyclooxygenase enzymes) using AutoDock Vina to guide structure-activity relationship (SAR) studies .

Advanced: What strategies mitigate challenges in scaling up synthesis?

Methodological Answer:

- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce reaction time .

- Green Solvents : Replace ethanol with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported acids) to improve cost-efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.